Cas no 76211-91-1 (3-Nitro-2-pyrazol-1-yl-pyridine)
3-Nitro-2-pyrazol-1-yl-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-2-pyrazol-1-yl-pyridine
- 76211-91-1
- SCHEMBL8675692
- MXOSEIYUMLCCTN-UHFFFAOYSA-N
- AKOS015922483
- Pyridine, 3-nitro-2-(1H-pyrazol-1-yl)-
- STK353385
- 3-nitro-2-(pyrazol-1-yl)pyridine
- 3-nitro-2-(pyrazol-1-yl) pyridine
- AKOS004910296
- 3-nitro-2-(1H-pyrazol-1-yl)pyridine
- 3-nitro-2-pyrazol-1-ylpyridine
-
- Inchi: 1S/C8H6N4O2/c13-12(14)7-3-1-4-9-8(7)11-6-2-5-10-11/h1-6H
- InChI Key: MXOSEIYUMLCCTN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CN=C1N1C=CC=N1)=O
Computed Properties
- Exact Mass: 190.04907545Da
- Monoisotopic Mass: 190.04907545Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 76.5Ų
3-Nitro-2-pyrazol-1-yl-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-100mg |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 100mg |
¥890.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-250mg |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 250mg |
¥1155.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-500mg |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 500mg |
¥2005.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-1g |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 1g |
¥2283.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-2g |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 2g |
¥2884.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-5g |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 5g |
¥6877.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-10g |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 10g |
¥10000.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626396-25g |
3-Nitro-2-(1H-pyrazol-1-yl)pyridine |
76211-91-1 | 98% | 25g |
¥20412.00 | 2024-07-28 |
3-Nitro-2-pyrazol-1-yl-pyridine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 3-Nitro-2-pyrazol-1-yl-pyridine
Professional Introduction to 3-Nitro-2-pyrazol-1-yl-pyridine (CAS No. 76211-91-1)
3-Nitro-2-pyrazol-1-yl-pyridine, a compound with the chemical identifier CAS No. 76211-91-1, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of nitro-substituted pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both pyrazole and pyridine rings, make it a versatile scaffold for further chemical modifications and functionalization.
The< strong>pyrazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, which is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The< strong>pyridine ring, on the other hand, is a six-membered aromatic heterocycle with a nitrogen atom, which is commonly found in many biologically active compounds and drugs. The combination of these two heterocyclic systems in 3-Nitro-2-pyrazol-1-yl-pyridine creates a unique molecular architecture that can interact with various biological targets.
In recent years, there has been a growing interest in nitro-substituted heterocyclic compounds due to their potential as pharmacological agents. The nitro group (-NO₂) is a versatile functional group that can participate in various chemical reactions, including reduction to an amine group or diazotization to form diazonium salts. These transformations allow for further derivatization and the creation of new molecular structures with tailored biological properties.
One of the most compelling aspects of 3-Nitro-2-pyrazol-1-yl-pyridine is its potential as a lead compound for drug discovery. The nitro group in this molecule can be selectively reduced to an amine group under mild conditions, which opens up possibilities for the synthesis of new derivatives with enhanced solubility and bioavailability. Additionally, the presence of both pyrazole and pyridine rings provides multiple sites for further functionalization, allowing chemists to design molecules with specific interactions with biological targets.
Recent studies have demonstrated the< strong>pharmacological potential of nitro-substituted pyrazole derivatives in various therapeutic areas. For instance, some research has shown that these compounds exhibit anti-inflammatory effects by inhibiting key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preclinical studies have suggested that certain nitro-substituted pyrazoles may have< strong>anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
The< strong>synthesis of 3-Nitro-2-pyrazol-1-yl-pyridine can be achieved through several synthetic routes. One common approach involves the nitration of a pre-formed pyrazolyl-pyridine derivative using classical nitration methods. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the desired molecular framework efficiently. These synthetic strategies highlight the flexibility and accessibility of this compound for further chemical exploration.
The< strong>bioactivity of 3-Nitro-2-pyrazol-1-yl-pyridine has been explored in various in vitro and in vivo models. Initial studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its ability to interact with biological targets such as enzymes and receptors has been investigated using computational modeling techniques. These studies provide valuable insights into the< strong>mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 3-Nitro-2-pyrazol-1-yl-pyridine (CAS No. 76211-91-1) is a promising compound with significant< strong>biochemical and< strong-pharmacological potential. Its unique structural features and versatile synthetic accessibility make it an attractive scaffold for further drug development. As research in this area continues to advance, it is likely that new derivatives of this compound will emerge with enhanced therapeutic efficacy and improved pharmacokinetic profiles.
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